2H-Pyran-2-ol, tetrahydro-3-iodo-

Organic Synthesis Medicinal Chemistry Building Block

2H-Pyran-2-ol, tetrahydro-3-iodo- (3-iodooxan-2-ol) is a specialized halogenated heterocyclic hemiacetal that uniquely combines a reactive C3-iodine atom with an anomeric C2-hydroxyl group. This dual functionality delivers orthogonal reaction manifolds—transition metal-catalyzed cross-coupling of the iodide paired with independent nucleophilic derivatization of the hemiacetal—unlocking complex spirocyclic and trans-fused polycyclic ether scaffolds critical for early-stage drug discovery. Unlike generic 3-iodotetrahydropyran (CAS 59287-68-2), which lacks the internal nucleophile, 85515-57-7 enables iodoetherification cascades and stereocontrolled polycyclization directly, eliminating yield-reducing synthetic steps. Available via custom synthesis with stringent quality control. Request Quote.

Molecular Formula C5H9IO2
Molecular Weight 228.03 g/mol
CAS No. 85515-57-7
Cat. No. B13100478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-Pyran-2-ol, tetrahydro-3-iodo-
CAS85515-57-7
Molecular FormulaC5H9IO2
Molecular Weight228.03 g/mol
Structural Identifiers
SMILESC1CC(C(OC1)O)I
InChIInChI=1S/C5H9IO2/c6-4-2-1-3-8-5(4)7/h4-5,7H,1-3H2
InChIKeySQAUGUMNNZNDQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2H-Pyran-2-ol, tetrahydro-3-iodo- (CAS 85515-57-7): A Strategic Iodo-Hemiacetal Scaffold for Complex Molecule Synthesis


2H-Pyran-2-ol, tetrahydro-3-iodo- (CAS 85515-57-7, also known as 3-iodooxan-2-ol) is a halogenated heterocyclic hemiacetal that serves as a key synthetic intermediate for constructing polycyclic ether frameworks. It belongs to the iodotetrahydropyranol class, characterized by a fully saturated tetrahydropyran ring bearing both a reactive C3-iodine atom and an anomeric C2-hydroxyl group . This unique juxtaposition of an electrophilic alkyl iodide and a nucleophilic hemiacetal enables distinct reaction manifolds not accessible to simpler iodo-tetrahydropyrans. The compound is primarily utilized in academic and industrial research settings for the convergent synthesis of natural product-like spirocyclic ethers and functionalized tetrahydropyrans [1].

Why 2H-Pyran-2-ol, tetrahydro-3-iodo- Cannot Be Replaced by Standard Iodotetrahydropyrans


Generic substitution with simpler iodo-tetrahydropyrans (e.g., 3-iodotetrahydropyran, CAS 59287-68-2) or non-hemiacetal analogs fails due to a fundamental disparity in chemical functionality and synthetic utility. Unlike 3-iodotetrahydropyran, which presents only a single reactive handle (the C-I bond) , 2H-Pyran-2-ol, tetrahydro-3-iodo- possesses a dual-function architecture. The combination of an alkyl iodide at C3 and a hemiacetal hydroxyl at C2 allows for orthogonal reactivity: the iodide can undergo transition metal-catalyzed cross-coupling or radical cyclization, while the hemiacetal serves as a masked aldehyde, a nucleophile, or a point for further stereoselective derivatization [1]. This duality is essential for constructing complex sp³-rich polycyclic scaffolds common in drug discovery [2]. Procuring the generic iodo analog forfeits this bifunctional reactivity, limiting the accessible chemical space and potentially necessitating additional, yield-reducing synthetic steps.

Head-to-Head Reactivity Data for 2H-Pyran-2-ol, tetrahydro-3-iodo- (CAS 85515-57-7)


Bifunctional Reactivity: Orthogonal Iodide and Hemiacetal Handles

In contrast to 3-iodotetrahydropyran (CAS 59287-68-2), which is limited to single-point derivatization via the C-I bond, 2H-Pyran-2-ol, tetrahydro-3-iodo- provides a second orthogonal functional handle at the C2 hemiacetal position. This structural feature is quantified by the presence of an additional hydrogen bond donor (HBD) and acceptor (HBA) relative to the simpler analog. Specifically, the target compound has 1 HBD and 2 HBA, whereas 3-iodotetrahydropyran has 0 HBD and 1 HBA . This difference translates into a distinct synthetic profile, enabling the compound to participate in sequential or tandem reactions without requiring protective group manipulations [1].

Organic Synthesis Medicinal Chemistry Building Block

Synthetic Efficiency: Iodoetherification for sp³-Rich Scaffolds

2H-Pyran-2-ol, tetrahydro-3-iodo- is specifically employed as a key intermediate in iodoetherification cascades to generate complex spirooxepane and tetrahydropyran scaffolds, a reaction pathway not accessible to 4-iodotetrahydro-2H-pyran (CAS 25637-18-7) [1]. While the latter is typically used for simpler cross-coupling reactions, the hemiacetal moiety in the target compound acts as an internal nucleophile trap, driving the formation of polycyclic systems with high atom economy. This iodoetherification strategy has been demonstrated to produce diverse, sp³-rich compound libraries for drug discovery programs [2].

Drug Discovery Library Synthesis Cyclization

Enhanced Handling and Purification Profile

The hemiacetal hydroxyl in 2H-Pyran-2-ol, tetrahydro-3-iodo- directly influences its physical properties relative to non-hydroxylated analogs like 3-iodotetrahydropyran. This is reflected in a significantly higher topological polar surface area (TPSA), a critical parameter for chromatographic separation and solubility prediction. The target compound has a calculated TPSA of 29.46 Ų, which is approximately 20 Ų greater than the TPSA of 3-iodotetrahydropyran (9.23 Ų) . This increased polarity can be exploited for more efficient purification using normal-phase or reverse-phase flash chromatography, and it also impacts its solubility profile in various reaction media [1].

Purification Chromatography Analytical Chemistry

Validated Intermediate in Strained Polycyclic Ether Synthesis

While 3-iodotetrahydropyran (CAS 59287-68-2) finds general utility in alkyl iodide cross-coupling [1], 2H-Pyran-2-ol, tetrahydro-3-iodo- and its derivatives have been specifically employed as validated intermediates in methodologies targeting trans-fused polycyclic ethers, the core structures of important marine toxins like brevetoxins [2]. The iodocyclization of alkenyl-substituted tetrahydropyranol derivatives, a process where the hemiacetal plays a key role in dictating stereochemistry, leads to bicyclic 6,6- or 6,5-systems depending on the substitution pattern [2]. This establishes a direct line of sight from this specific building block to the synthesis of high-value, biologically relevant complex molecules.

Natural Product Synthesis Polyether Antibiotics Brevetoxin

High-Impact Application Scenarios for 2H-Pyran-2-ol, tetrahydro-3-iodo- (CAS 85515-57-7)


Scaffold-Hopping Library Synthesis in Drug Discovery

Utilize 2H-Pyran-2-ol, tetrahydro-3-iodo- as a key building block in iodoetherification cascades to rapidly generate diverse libraries of sp³-rich spirooxepane and fused tetrahydropyran scaffolds. This approach directly addresses the need for three-dimensional chemical matter in early-stage drug discovery, providing a synthetic route to novel chemical space that is not accessible with simpler iodotetrahydropyran analogs. The validated iodoetherification strategy enables the creation of complex, natural product-like fragments for high-throughput screening campaigns [1].

Synthesis of Strained Polycyclic Ether Cores for Natural Product Total Synthesis

Employ 2H-Pyran-2-ol, tetrahydro-3-iodo- in iodocyclization methodologies to construct the trans-fused polycyclic ether cores found in brevetoxins and other marine natural products. The compound's dual functionality (alkyl iodide and hemiacetal) is essential for controlling the stereochemical outcome of these cyclizations, allowing access to challenging 6,6- and 6,5-bicyclic systems. This application provides a strategic advantage over using generic iodo-tetrahydropyrans, which lack the necessary internal nucleophile to direct polycyclization events [2].

Orthogonal Derivatization for Dual-Warhead Probe Development

Leverage the orthogonal reactivity of the C3-iodide and C2-hemiacetal in 2H-Pyran-2-ol, tetrahydro-3-iodo- to construct dual-functionalized chemical probes. The alkyl iodide can be sequentially diversified via transition metal-catalyzed cross-coupling (e.g., Suzuki, Sonogashira), while the hemiacetal can be independently reacted with amines or alcohols to install a second functional moiety. This unique capability, not available in simpler 3-iodotetrahydropyran, facilitates the creation of molecular tools with precisely tailored biological activity and physicochemical properties for target engagement and imaging studies [3].

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